molecular formula C19H18N2O3 B5881587 2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Cat. No.: B5881587
M. Wt: 322.4 g/mol
InChI Key: VKSJUYUXEFCNPJ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the methoxylated phenyl group through a condensation reaction. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process might also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1

Properties

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-12-4-2-11(3-5-12)10-20-21-17(22)15-13-6-7-14(16(15)18(21)23)19(13)8-9-19/h2-7,10,13-16H,8-9H2,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSJUYUXEFCNPJ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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